2-(Hydroxymethyl)piperidine-3,4,5-triol

Alpha-glucosidase inhibition Diabetes research Intestinal disaccharidase

WHY BUY THIS 1-DEOXYNOJIRIMYCIN (DNJ)? 1) BASELINE SCAFFOLD: Unsubstituted parent for α-glucosidase inhibitor development, with maltase-glucoamylase IC₅₀ 40–360 nM. 2) UNIQUE PROBE: The only commercially available iminosugar with a 3,000-fold potency gap between DNJ and its 4-epimer (galacto-DNJ) for hSGLT3 activation—indispensable for glucose-sensing studies. 3) PAIRED MECHANISM TOOL: d-DNJ competitive (Ki ~5.7 nM) vs. l-DNJ non-competitive (Ki ~4.5 µM) enantiomers confirm active-site vs. allosteric binding. All other analogs introduce target-engagement shifts. For predictable, dual glucosidase I/II blockade at a reproducible 3.3:1 ratio, order this verified, high-purity DNJ stereoisomer.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Cat. No. B7795954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)piperidine-3,4,5-triol
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2
InChIKeyLXBIFEVIBLOUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1e+006 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)piperidine-3,4,5-triol (1-Deoxynojirimycin) CAS 19130-96-2: Procurement-Relevant Identity and Class Context


2-(Hydroxymethyl)piperidine-3,4,5-triol, universally known as 1-deoxynojirimycin (DNJ, also moranoline or duvoglustat), is a polyhydroxylated piperidine iminosugar that functions as a glucose-mimicking competitive inhibitor of α-glucosidases. The biologically active (2R,3R,4R,5S) stereoisomer (CAS 19130-96-2, molecular formula C₆H₁₃NO₄, MW 163.17 g/mol) occurs naturally in mulberry (Morus alba) leaves and in Streptomyces and Bacillus species [1]. DNJ is the unsubstituted parent scaffold from which clinically approved derivatives miglitol (N-hydroxyethyl-DNJ), miglustat (N-butyl-DNJ), and migalastat (1-deoxygalactonojirimycin) were developed, each bearing a distinct substitution or epimerization that fundamentally alters target engagement, potency, and therapeutic indication [2].

Why 2-(Hydroxymethyl)piperidine-3,4,5-triol Cannot Be Generically Substituted: Stereochemical, N-Substitution, and Epimerization Determinants


Substituting 2-(hydroxymethyl)piperidine-3,4,5-triol with any in-class iminosugar—even a close analog differing only in stereochemistry at a single center or a small N-alkyl group—introduces quantifiable and functionally decisive shifts in inhibition mechanism, target selectivity, and potency spanning up to 3,000-fold. The d-enantiomer acts as a competitive inhibitor of α-glucosidase with Ki values in the low nanomolar range, whereas the l-enantiomer is a noncompetitive inhibitor with Ki values in the micromolar range [1]. N-Alkylation redirects activity: N-hydroxyethyl substitution (miglitol) alters intestinal disaccharidase selectivity, N-butylation (miglustat) shifts primary target engagement from α-glucosidase to glucosylceramide synthase, and epimerization at the 4-position (galacto-DNJ) converts α-glucosidase inhibition into α-galactosidase inhibition and weakens SGLT3 agonism by 3,000-fold [2][3]. The evidence below quantifies these differentiation gaps.

2-(Hydroxymethyl)piperidine-3,4,5-triol: Quantitative Comparator-Based Evidence for Scientific Procurement Decisions


Maltase-Glucoamylase (Intestinal α-Glucosidase) Inhibitory Potency: DNJ vs. Miglitol

In head-to-head cross-study comparison using maltase-glucoamylase (MGAM) enzyme inhibition assays, 1-deoxynojirimycin (DNJ) demonstrates 10- to 150-fold greater inhibitory potency than the clinically approved derivative miglitol (N-hydroxyethyl-DNJ). Across multiple publicly deposited bioassay datasets, DNJ achieves IC₅₀ values of 40–360 nM, whereas miglitol requires 3,700–6,000 nM for equivalent inhibition . This potency gap reflects the unsubstituted endocyclic secondary amine of DNJ engaging the enzyme active site without the steric and electronic perturbation imposed by the N-hydroxyethyl group of miglitol.

Alpha-glucosidase inhibition Diabetes research Intestinal disaccharidase

Human Glucose Sensor SGLT3 Agonism: DNJ vs. 1-Deoxygalactonojirimycin (DGJ) – A 3,000-Fold Selectivity Window

Direct electrophysiological head-to-head comparison in Xenopus laevis oocytes heterologously expressing human SGLT3 reveals that 1-deoxynojirimycin (d-DNJ) activates the glucose sensor with a half-maximal effective concentration (K₀.₅) of 4 μM, whereas its 4-epimer 1-deoxygalactonojirimycin (DGJ) shows a K₀.₅ of 11 mM—a 2,750- to 3,000-fold difference [1]. Neither compound interacts with hSGLT1, confirming that this activity is specific to the glucose sensor SGLT3 isoform, and the potency cliff is exclusively stereochemistry-driven (axial vs. equatorial orientation of the 4-OH group).

SGLT3 agonism Glucose sensing Iminosugar pharmacology

Glucosylceramide Synthase Inhibition: AMP-DNJ Derivative vs. Miglustat – 133-Fold Potency Gap

The N-linked adamantane-methoxy-pentyl derivative of deoxynojirimycin (AMP-DNJ, also designated AMP-deoxynojirimycin or AMP-dNM) inhibits glucosylceramide synthase (GCS, ceramide glucosyltransferase) with an IC₅₀ of 150 nM, compared to the clinically used N-butyl-deoxynojirimycin (miglustat, Zavesca) which exhibits IC₅₀ values of 20,000–50,000 nM against the same enzyme . This represents a 133- to 333-fold potency advantage, arising from the extended lipophilic adamantane tail that occupies a hydrophobic pocket adjacent to the ceramide-binding site that the shorter butyl chain of miglustat cannot effectively engage.

Glucosylceramide synthase Lysosomal storage disease Glycosphingolipid biosynthesis

Enantiomer-Dependent Inhibition Mechanism and Potency: d-DNJ (Competitive, Ki ~nM) vs. l-DNJ (Noncompetitive, Ki ~μM) on α-Glucosidase

A systematic enantiospecific study by Kato et al. (2005) compared d-DNJ and its unnatural l-enantiomer against rice α-glucosidase. d-DNJ inhibited the enzyme via a competitive mechanism with a Ki of 5.7 nM, whereas l-DNJ acted as a noncompetitive inhibitor with a Ki of 4.5 μM—an approximately 790-fold difference in binding affinity coupled with a complete switch in inhibition modality [1]. The same pattern held for human lysosomal α-glucosidase (GAA): d-DNJ IC₅₀ = 40 nM, while l-DNJ was >100-fold weaker. This demonstrates that the stereochemical configuration at all four chiral centers (2R,3R,4R,5S in d-DNJ) is non-negotiable for high-affinity, active-site-directed competitive inhibition.

Enantioselective enzyme inhibition Competitive vs. noncompetitive mechanism Iminosugar stereochemistry

Sucrase Inhibition Potency and Reversibility: DNJ vs. Castanospermine-Glucosides – Differentiating In Vivo Duration of Action

Robinson et al. (1991) directly compared 1-deoxynojirimycin with castanospermine-glucosides (CS-glcs) as sucrase inhibitors. DNJ inhibited sucrase with an IC₅₀ of 200 nM, comparable to N-hydroxyethyl-DNJ (miglitol) at 400 nM. However, the defining differentiation was not potency but reversibility: DNJ's sucrase inhibition was 'readily reversible in vitro,' correlating with a short in vivo duration of action, whereas 7-α-glc-castanospermine and 8-α-glc-castanospermine (IC₅₀s of 40 and 30 nM, respectively) showed 'poorly reversible' inhibition and sustained glycemic control for up to 4 hours post-dose in rats—despite being only 5- to 6.7-fold more potent [1]. This reversibility difference dictates that DNJ is preferred for acute, titratable enzyme blockade in biochemical and ex vivo experiments where washout is desirable, while CS-glcs are superior for prolonged in vivo pharmacodynamic studies.

Sucrase inhibition Pharmacodynamic duration Carbohydrate absorption

2-(Hydroxymethyl)piperidine-3,4,5-triol: Evidence-Anchored Research and Industrial Application Scenarios


Diabetes Drug Discovery: Benchmark α-Glucosidase Inhibitor for In Vitro Screening and Structure-Activity Relationship (SAR) Studies

DNJ serves as the minimally substituted parent iminosugar scaffold for α-glucosidase inhibitor development. Its maltase-glucoamylase IC₅₀ of 40–360 nM [Section 3, Evidence Item 1 citation] provides the baseline potency against which all N-alkylated, O-alkylated, or C-branched analogs are benchmarked. Medicinal chemistry programs developing next-generation antidiabetic agents use DNJ as a positive control to quantify the fold-improvement (or loss) conferred by each synthetic modification, with miglitol (IC₅₀ 3,700–6,000 nM) representing the clinically validated comparator that must be surpassed [1]. The competitive inhibition mode of d-DNJ (Ki = 5.7 nM for rice α-glucosidase, and low-nanomolar Ki for mammalian enzymes) [Section 3, Evidence Item 4 citation] also makes it the ideal reference compound for enzyme kinetics and co-crystallization studies aimed at active-site mapping.

Human Glucose Sensor (SGLT3) Pharmacology: The Only Commercially Viable Iminosugar Agonist Tool Compound

DNJ activates hSGLT3 with a K₀.₅ of 4 μM, whereas its 4-epimer 1-deoxygalactonojirimycin requires 11 mM—a 3,000-fold potency gap that renders DGJ functionally inactive for SGLT3 studies [Section 3, Evidence Item 2 citation]. No other commercially available iminosugar approaches DNJ's potency at this glucose sensor. Researchers investigating SGLT3-mediated glucagon-like peptide-1 (GLP-1) secretion, intestinal glucose sensing, or sodium-glucose cotransporter pharmacology should procure exclusively the (2R,3R,4R,5S) stereoisomer of DNJ. The 3,000-fold discrimination between DNJ and galacto-DNJ also makes DNJ a powerful chemical probe for distinguishing SGLT3-dependent from SGLT3-independent effects in tissues co-expressing multiple SGLT isoforms [1].

Glycoprotein Processing Research: Dual Glucosidase I/II Inhibition for N-Glycan Maturation Studies

DNJ inhibits endoplasmic reticulum glucosidase I (Ki = 2.1 mM) and glucosidase II (Ki = 7 mM), the enzymes responsible for sequential glucose trimming from N-linked glycoprotein precursors [1]. This dual inhibition blocks the critical glycan processing steps that serve as quality-control signals for protein folding via the calnexin/calreticulin cycle. Unlike N-alkylated derivatives that exhibit altered glucosidase I/II selectivity ratios, the unsubstituted DNJ provides a defined, reproducible I/II inhibition ratio of approximately 3.3:1. This is essential for glycobiology studies where predictable dual blockade—rather than selective single-enzyme inhibition—is required to arrest glycoprotein maturation at the monoglucosylated intermediate stage [2].

Enantioselective Glycosidase Research: Discriminating Competitive Active-Site Binding from Allosteric Inhibition

The availability of both d-DNJ and l-DNJ enantiomers—with their mechanistically distinct competitive (Ki = 5.7 nM) vs. noncompetitive (Ki = 4.5 μM) inhibition profiles [Section 3, Evidence Item 4 citation]—provides a powerful paired tool set for distinguishing active-site-directed binding from allosteric or regulatory-site interactions. Researchers studying glycosidase enzymology, inhibitor mechanism-of-action, or allosteric regulation can use this enantiomeric pair as mechanistic probes: competitive inhibition by d-DNJ confirms active-site engagement, while noncompetitive inhibition by l-DNJ at micromolar concentrations identifies potential allosteric binding sites. This paired application is unique among iminosugar tool compounds and directly leverages the absolute stereochemical dependence of DNJ's biological activity [1].

Quote Request

Request a Quote for 2-(Hydroxymethyl)piperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.